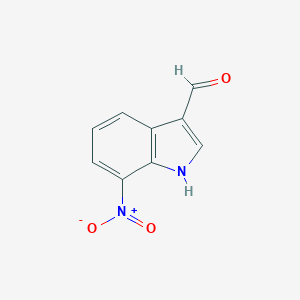

7-Nitroindole-3-carboxyaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Nitroindole-3-carboxyaldehyde is a chemical compound with the molecular formula C9H6N2O3 . It has sparked interest in various fields of research due to its unique physical and chemical properties.

Chemical Reactions Analysis

The reactivity of 3-nitroindoles with electron-rich species has been studied. Exploiting the electrophilic reactivity of 3-nitroindole derivatives has recently been put at the heart of a wide range of new, albeit challenging, chemical reactions .科学的研究の応用

-

Biosynthesis of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis

- Application Summary : Indolic secondary metabolites play an important role in pathogen defense in cruciferous plants. In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .

- Methods of Application : Based on feeding experiments combined with nontargeted metabolite profiling, their composition in nontreated and silver nitrate (AgNO3)-treated leaf tissue was comprehensively analyzed .

- Results or Outcomes : Major derivatives identified include glucose conjugates of 5-hydroxyindole-3-carbaldehyde, ICOOH, and 6-hydroxyindole-3-carboxylic acid .

-

N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation

- Application Summary : The work focuses on synthesizing indole-3-carboxaldehyde derivatives with N-alkyl/aryl substitutions, aiming for favorable yields .

- Methods of Application : Indole-3-carboxaldehyde undergoes a copper-catalyzed reaction with various dihalides in basic conditions to form various N-substituted derivatives .

- Results or Outcomes : The structural characterization of these N-substituted derivatives was achieved using 1H and 13C-NMR, FT-IR, LC–MS and SC-XRD analytical methods .

-

Antibacterial, Antiviral, Antifungal, and Antioxidant Activities

- Application Summary : The bioactive indole nucleus of indole-3-carboxaldehyde has resulted in a fascinating array of properties, including antibacterial, antiviral, antifungal, and antioxidant activities .

- Methods of Application : The specific methods of application vary depending on the type of activity being studied (antibacterial, antiviral, etc.). Typically, this involves exposing the pathogen or oxidative agent to the compound and observing the effects .

- Results or Outcomes : The study does not provide specific outcomes related to these activities. More research is needed to understand the potential benefits and mechanisms of action .

-

Synthesis of Bis-Indole Derivatives

- Application Summary : Bis-indole derivatives were formed by a microwave-assisted method and were explored for their attractive chemical architecture .

- Methods of Application : The synthesis involves a copper-catalyzed reaction with various dihalides in basic conditions .

- Results or Outcomes : The structural characterization of these N-substituted derivatives was achieved using 1H and 13C-NMR, FT-IR, LC–MS and SC-XRD analytical methods .

特性

IUPAC Name |

7-nitro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-5,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGKBVRTGVODMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376211 |

Source

|

| Record name | 7-Nitroindole-3-carboxyaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitroindole-3-carboxyaldehyde | |

CAS RN |

10553-14-7 |

Source

|

| Record name | 7-Nitro-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10553-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitroindole-3-carboxyaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methylthieno[2,3-g][1,3]benzothiazol-2-amine](/img/structure/B88125.png)